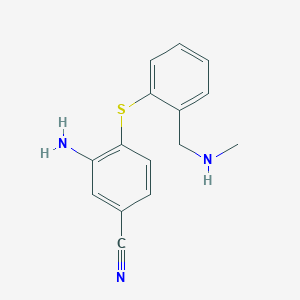

(E)-8-(3,4,5-Trimethoxystyryl)theophylline hemihydrate

Vue d'ensemble

Description

The compound “(E)-4-(3,4,5-Trimethoxystyryl)phenol” is a useful research chemical . It’s used in a variety of research applications .

Molecular Structure Analysis

The molecular formula for “(E)-4-(3,4,5-Trimethoxystyryl)aniline” is C17H19NO3 . The molecular weight is 285.34 .Physical And Chemical Properties Analysis

The boiling point for “(E)-4-(3,4,5-Trimethoxystyryl)phenol” is 440.2 °C . For “(E)-4-(3,4,5-Trimethoxystyryl)aniline”, the melting point is 135-136 °C, the predicted boiling point is 462.1±45.0 °C, and the predicted density is 1.155±0.06 g/cm3 .Applications De Recherche Scientifique

Preclinical and Clinical Diagnostic Applications

- Adenosine A2A Receptors Mapping : The compound has shown promise as a radioligand for mapping adenosine A2A receptors in the brain using positron emission tomography (PET), suggesting its potential application in neurological disorder diagnostics (Ishiwata et al., 2003); (Ishiwata et al., 2004).

Bioelectrochemical and Biosensing Developments

- Electron Transfer and Biosensor Development : The direct electron transfer (DET) between theophylline oxidase and electrode surfaces opens pathways for developing third-generation biosensors, indicating its potential in biochemical sensing applications (Christenson et al., 2004).

- Electrochemical Sensor for Theophylline Detection : Advanced electrochemical sensors have been developed using graphene-nanoclay hybrid electrodes for the quantification of theophylline, showcasing its utility in pharmaceutical analysis and environmental monitoring (Killedar et al., 2021).

Molecular Imprinting and Polymer Research

- Molecular Imprinting for Theophylline : Computational tools and molecular dynamics simulations have been used to understand the intermolecular interactions in molecular imprinting of theophylline, which could lead to the development of highly selective material for sensing and separation processes (Pavel & Lagowski, 2005); (Pavel & Lagowski, 2005).

Catalytic Activity and Environmental Applications

- Catalytic Reduction of Chromium (VI) : The compound has been utilized in the synthesis of PtAu nanospheres/reduced graphene oxide composites, demonstrating enhanced catalytic activity towards the reduction of toxic chromium (VI), indicating its potential in wastewater treatment and environmental remediation (Hu et al., 2017).

Propriétés

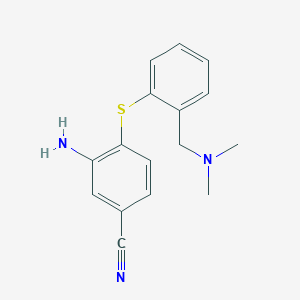

IUPAC Name |

1,3-dimethyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5/c1-21-16-14(17(23)22(2)18(21)24)19-13(20-16)7-6-10-8-11(25-3)15(27-5)12(9-10)26-4/h6-9H,1-5H3,(H,19,20)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIQNFNKBYWCNB-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-8-(3,4,5-Trimethoxystyryl)theophylline hemihydrate | |

CAS RN |

147700-34-3 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-, (E)-, hydrate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147700343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)

![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)